

Application Note: Simultaneous Determination of Dorzolamide and Timolol Maleate by HPLC

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Compound of Interest

Compound Name: Dorzolamide

Cat. No.: B1670892

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This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of **Dorzolamide** Hydrochloride and Timolol Maleate in pharmaceutical formulations. This method is demonstrated to be simple, rapid, precise, and accurate, making it suitable for routine quality control analysis.

Introduction

Dorzolamide Hydrochloride is a carbonic anhydrase inhibitor, and Timolol Maleate is a non-selective beta-adrenergic blocker.^{[1][2]} They are commonly co-formulated in ophthalmic solutions for the treatment of glaucoma and ocular hypertension to reduce intraocular pressure. ^{[1][2]} A robust analytical method is crucial for ensuring the quality and efficacy of these combination products. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for their simultaneous determination.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or photodiode array (PDA) detector is suitable for this analysis. The chromatographic separation is achieved under the conditions summarized in the table below.

Parameter	Recommended Conditions
HPLC System	Isocratic HPLC with UV/PDA Detector
Column	C18 (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and 0.02M 1-Octane Sulphonic acid buffer (pH 3.5, adjusted with o-phosphoric acid) in a 36:64 (v/v) ratio.[3][4]
Flow Rate	1.0 mL/min[3][4]
Injection Volume	10 µL[2]
Column Temperature	Ambient
Detection Wavelength	254 nm for Dorzolamide and 295 nm for Timolol Maleate[3][4]
Internal Standard	Brimonidine (optional, but recommended for improved precision)[3][4]

Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.02M solution of 1-Octane Sulphonic acid in water and adjust the pH to 3.5 with o-phosphoric acid. Mix this buffer with acetonitrile in a 64:36 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3]

Standard Stock Solution Preparation:

- Accurately weigh and transfer approximately 200 mg of **Dorzolamide** Hydrochloride and 50 mg of Timolol Maleate reference standards into a 100 mL volumetric flask.[3]
- Add about 70 mL of the mobile phase and sonicate to dissolve.
- Dilute to the mark with the mobile phase to obtain a stock solution.

Sample Preparation (from Ophthalmic Solution):

- Transfer 2 mL of the ophthalmic solution into a suitable volumetric flask.[3]

- Dilute with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 400 µg/mL **Dorzolamide** and 100 µg/mL Timolol).[3]
- Filter the solution through a 0.45 µm syringe filter before injection.[3]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[4] The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

Parameter	Dorzolamide	Timolol Maleate	Acceptance Criteria
Retention Time (min)	~6.02	~8.25	-
Tailing Factor	< 2.0	< 2.0	$T \leq 2.0$
Theoretical Plates	> 2000	> 2000	$N > 2000$
Resolution	-	> 2.0 (between Dorzolamide and Timolol)	$R > 2.0$
%RSD of Peak Area	< 1.0	< 1.0	$\leq 2.0\%$

Linearity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations.

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r^2)
Dorzolamide	4 - 720	0.999
Timolol Maleate	1 - 180	0.999

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Analyte	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Dorzolamide	< 2.0	< 2.0
Timolol Maleate	< 2.0	< 2.0

Accuracy (Recovery)

Accuracy was determined by the recovery of known amounts of the analytes spiked into a placebo matrix.

Analyte	Recovery (%)
Dorzolamide	98.0 - 102.0
Timolol Maleate	98.0 - 102.0

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of the method was determined by establishing the LOD and LOQ.

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Dorzolamide	0.6951	2.3214
Timolol Maleate	0.2489	0.8317

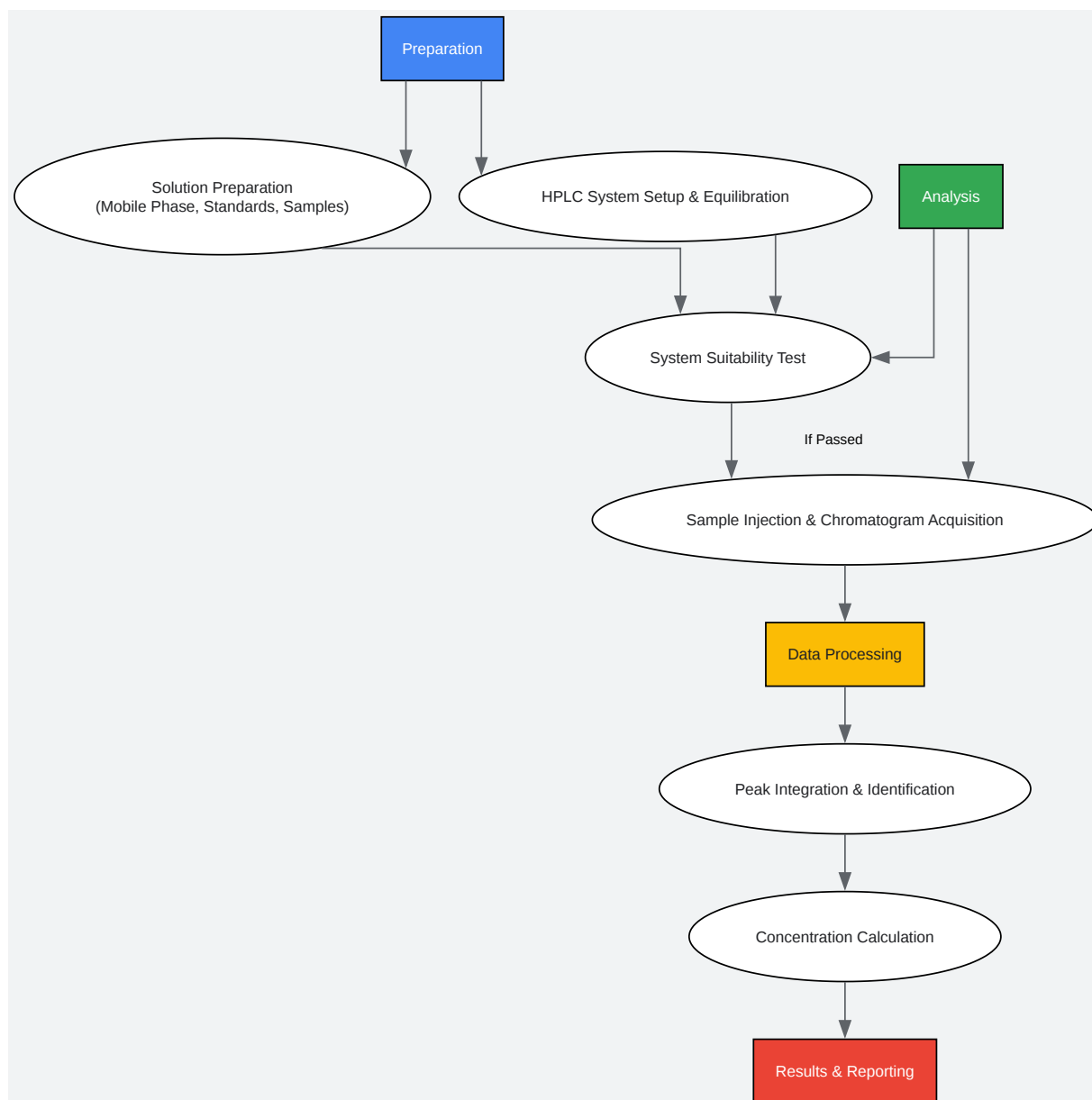
Detailed Experimental Protocol

- System Preparation:
 - Set up the HPLC system as per the conditions in the chromatographic conditions table.

- Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- System Suitability Check:
 - Inject the standard solution five times.
 - Calculate the %RSD of the peak areas, retention times, tailing factor, theoretical plates, and resolution.
 - Ensure all parameters meet the acceptance criteria before proceeding with sample analysis.
- Analysis of Samples:
 - Inject the blank (mobile phase) to ensure no interfering peaks are present.
 - Inject the standard solution.
 - Inject the sample solutions in duplicate.
- Data Processing and Calculation:
 - Identify and integrate the peaks for **Dorzolamide** and Timolol Maleate in the chromatograms.
 - Calculate the concentration of each analyte in the sample using the peak area response from the standard solution and the following formula:

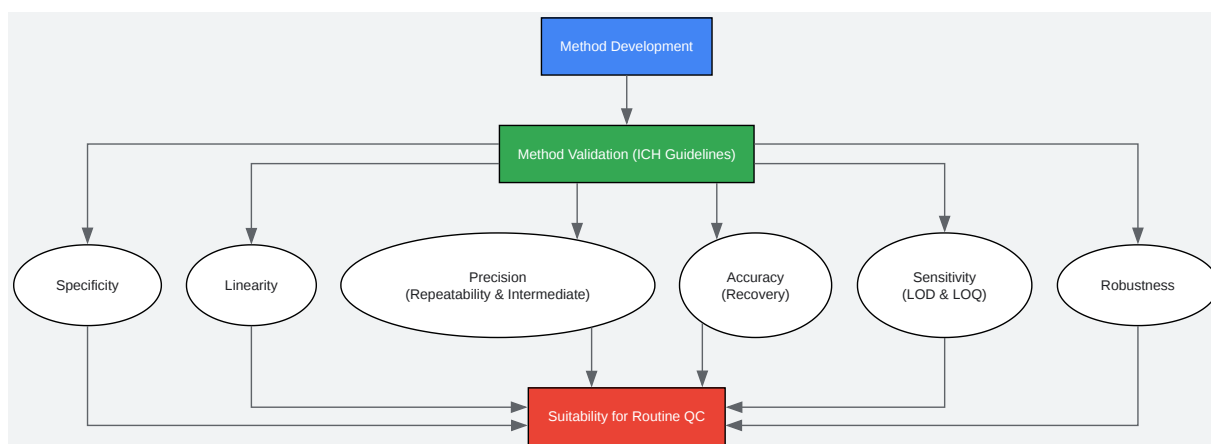
$$\text{Concentration (mg/mL)} = (\text{Area}_{\text{sample}} / \text{Area}_{\text{standard}}) * \text{Concentration}_{\text{standard}} * \text{Dilution Factor}$$

Visualized Workflows



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Caption: Experimental workflow from preparation to results.



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